

# Using MOLM-16 Cells to Study AZD1208 Sensitivity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

This document provides detailed application notes and protocols for utilizing the MOLM-16 acute myeloid leukemia (AML) cell line to investigate the efficacy and mechanism of action of **AZD1208**, a potent pan-Pim kinase inhibitor. MOLM-16 cells, known for their high Pim-1 expression and sensitivity to Pim kinase inhibition, serve as an excellent model system for such studies.[1][2][3] This guide outlines methodologies for assessing cell viability, apoptosis, and cell cycle progression, as well as for analyzing key protein and gene expression changes in response to **AZD1208** treatment. The provided protocols are intended to offer a standardized framework for researchers evaluating the therapeutic potential of **AZD1208** and similar compounds in AML.

## Introduction

Acute myeloid leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. The Pim family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3) are frequently overexpressed in AML and other hematologic malignancies, where they play a crucial role in promoting cell proliferation and survival.[1][2][4][5] This makes Pim kinases attractive therapeutic targets for the treatment of AML.



AZD1208 is a potent and selective, orally available pan-Pim kinase inhibitor that has demonstrated preclinical efficacy in various AML models.[1][2][5][6] The MOLM-16 cell line, derived from a patient with AML, exhibits high expression of Pim-1 and is particularly sensitive to AZD1208.[1][3][7] This sensitivity is associated with the constitutive activation of the JAK/STAT signaling pathway, which drives the expression of Pim kinases.[8] Notably, MOLM-16 cells harbor a novel ELAVL1-TYK2 fusion gene that leads to the activation of STAT3 and STAT5, further contributing to the high expression of PIM1 and PIM2 and the resulting sensitivity to PIM kinase inhibition.[8][9]

In MOLM-16 cells, **AZD1208** has been shown to induce cell cycle arrest at the G0/G1 phase and promote apoptosis.[1][5][6][10] These effects are accompanied by the dose-dependent reduction in the phosphorylation of downstream targets of Pim kinases, including BAD, 4EBP1, and p70S6K.[1][5][6] This document provides a comprehensive set of protocols to enable researchers to effectively use MOLM-16 cells as a model to study the cellular and molecular effects of **AZD1208**.

# **Key Experiments and Methodologies**

This section outlines the core experimental procedures to assess the sensitivity of MOLM-16 cells to **AZD1208**.

## **Cell Viability Assay (MTT Assay)**

This assay measures the metabolic activity of cells as an indicator of cell viability.

#### Protocol:

- Cell Seeding: Seed MOLM-16 cells in a 96-well plate at a density of 1 x 10<sup>4</sup> cells/well in 100 μL of complete culture medium (RPMI-1640 with 20% FBS).[11]
- Compound Treatment: Prepare serial dilutions of AZD1208 in complete culture medium. Add 100 μL of the diluted compound to the respective wells. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.
- Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.



- MTT Addition: Add 20 μL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
- Incubation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
- Solubilization: Carefully remove the medium and add 150 μL of MTT solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[12]
- Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[12] Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the GI<sub>50</sub> (concentration for 50% of inhibition of cell proliferation) value for **AZD1208**.

#### Data Presentation:

| AZD1208<br>Concentration (μΜ) | Mean Absorbance<br>(570 nm) | Standard Deviation | % Cell Viability |
|-------------------------------|-----------------------------|--------------------|------------------|
| 0 (Vehicle)                   | 1.25                        | 0.08               | 100              |
| 0.01                          | 1.15                        | 0.07               | 92               |
| 0.1                           | 0.88                        | 0.05               | 70.4             |
| 1                             | 0.45                        | 0.03               | 36               |
| 10                            | 0.12                        | 0.02               | 9.6              |

# **Apoptosis Assay (Annexin V/PI Staining)**

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

#### Protocol:



- Cell Treatment: Seed MOLM-16 cells in a 6-well plate and treat with various concentrations of AZD1208 (e.g., 0.1 μM, 1 μM, 10 μM) and a vehicle control for 48 hours.
- Cell Harvesting: Collect both floating and adherent cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet twice with cold PBS.[13]
- Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.[14][15]
- Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[14]
- Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Differentiate cell
  populations based on FITC and PI fluorescence.

#### Data Presentation:

| Treatment        | % Viable Cells<br>(Annexin V-/PI-) | % Early Apoptotic<br>Cells (Annexin<br>V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
|------------------|------------------------------------|------------------------------------------------|--------------------------------------------------|
| Vehicle          | 95.2                               | 2.5                                            | 2.3                                              |
| AZD1208 (0.1 μM) | 85.1                               | 8.9                                            | 6.0                                              |
| AZD1208 (1 μM)   | 45.7                               | 35.2                                           | 19.1                                             |
| AZD1208 (10 μM)  | 10.3                               | 55.8                                           | 33.9                                             |

## Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain DNA and analyze the distribution of cells in different phases of the cell cycle via flow cytometry.[16]

#### Protocol:

Cell Treatment: Treat MOLM-16 cells with AZD1208 as described for the apoptosis assay.



- Cell Fixation: Harvest the cells and wash with PBS. Fix the cells in ice-cold 70% ethanol
  while vortexing gently and incubate for at least 2 hours at -20°C.[17][18]
- Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.[18]
- Incubation: Incubate for 30 minutes at room temperature in the dark.[18]
- Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.[16]

#### Data Presentation:

| Treatment      | % Sub-G1 | % G0/G1<br>Phase | % S Phase | % G2/M Phase |
|----------------|----------|------------------|-----------|--------------|
| Vehicle        | 3.1      | 55.4             | 30.2      | 11.3         |
| AZD1208 (1 μM) | 15.8     | 80.1             | 2.5       | 1.6          |

## **Western Blot Analysis**

Western blotting is used to detect changes in the expression and phosphorylation of key proteins in the Pim signaling pathway.

#### Protocol:

- Protein Extraction: Treat MOLM-16 cells with AZD1208 for the desired time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
- SDS-PAGE and Transfer: Separate equal amounts of protein (20-50 μg) on an SDSpolyacrylamide gel and transfer the proteins to a PVDF membrane.
- Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against



target proteins (e.g., p-4EBP1, 4EBP1, p-p70S6K, p70S6K, cleaved caspase-3, and  $\beta$ -actin as a loading control) overnight at 4°C.

 Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

#### Data Presentation:

| Target Protein    | Vehicle Control | AZD1208 (1 μM) | Fold Change<br>(AZD1208/Vehicle) |
|-------------------|-----------------|----------------|----------------------------------|
| p-4EBP1 (Ser65)   | 1.00            | 0.25           | 0.25                             |
| Total 4EBP1       | 1.00            | 0.98           | 0.98                             |
| Cleaved Caspase-3 | 1.00            | 4.50           | 4.50                             |
| β-actin           | 1.00            | 1.00           | 1.00                             |

# **Quantitative Real-Time PCR (qPCR)**

qPCR is used to measure changes in the mRNA expression of genes regulated by the Pim signaling pathway.

#### Protocol:

- RNA Extraction and cDNA Synthesis: Treat MOLM-16 cells with AZD1208. Extract total RNA using a suitable kit and synthesize cDNA using a reverse transcription kit.
- qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based assay with primers specific for target genes (e.g., MYC, CCND1) and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
- Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression.

#### Data Presentation:



| Target Gene | Vehicle Control<br>(Relative<br>Expression) | AZD1208 (1 μM)<br>(Relative<br>Expression) | Fold Change<br>(AZD1208/Vehicle) |
|-------------|---------------------------------------------|--------------------------------------------|----------------------------------|
| MYC         | 1.00                                        | 0.45                                       | 0.45                             |
| CCND1       | 1.00                                        | 0.62                                       | 0.62                             |
| GAPDH       | 1.00                                        | 1.00                                       | 1.00                             |

# Visualizations Signaling Pathway





Click to download full resolution via product page

Caption: AZD1208 inhibits Pim-1 kinase, leading to cell cycle arrest and apoptosis.



## **Experimental Workflow**



Click to download full resolution via product page

Caption: Workflow for assessing AZD1208 sensitivity in MOLM-16 cells.

## Conclusion

The MOLM-16 cell line provides a robust and clinically relevant in vitro model for studying the effects of the pan-Pim kinase inhibitor, **AZD1208**. The protocols detailed in this document offer a standardized approach to evaluate the compound's impact on cell viability, apoptosis, and cell cycle progression, as well as to dissect the underlying molecular mechanisms. By employing these methods, researchers can gain valuable insights into the therapeutic potential of **AZD1208** and aid in the development of novel targeted therapies for AML.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. grantome.com [grantome.com]
- 5. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Choosing the Right Cell Line for Acute Myeloid Leukemia (AML) Research PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Next-generation sequencing identifies a novel ELAVL1-TYK2 fusion gene in MOLM-16, an AML cell line highly sensitive to the PIM kinase inhibitor AZD1208 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. Leibniz Institute DSMZ: Details [dsmz.de]
- 12. broadpharm.com [broadpharm.com]
- 13. Flow Cytometric Analysis of 4-HPR-induced Apoptosis and Cell Cycle Arrest in Acute Myelocytic Leukemia Cell Line (NB-4) PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method -PMC [pmc.ncbi.nlm.nih.gov]
- 16. Flow cytometry with PI staining | Abcam [abcam.com]
- 17. Assaying cell cycle status using flow cytometry PMC [pmc.ncbi.nlm.nih.gov]



- 18. Cell Cycle Analysis by DNA Content Protocols Flow Cytometry UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- To cite this document: BenchChem. [Using MOLM-16 Cells to Study AZD1208 Sensitivity: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612199#using-molm-16-cells-to-study-azd1208-sensitivity]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com